1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine
Description
1-(4,5-Dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine is a nitroaromatic compound featuring a substituted benzoyl group attached to a 3,5-dimethylpiperidine moiety. The molecule contains two methoxy groups at the 4- and 5-positions of the benzene ring and a nitro group at the 2-position. The piperidine ring is substituted with methyl groups at the 3- and 5-positions, conferring steric and electronic effects that influence reactivity and physical properties.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10-5-11(2)9-17(8-10)16(19)12-6-14(22-3)15(23-4)7-13(12)18(20)21/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZJPMWLRZBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl bromide and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydride is used to deprotonate the piperidine, facilitating nucleophilic substitution.
Procedure: The 4,5-dimethoxy-2-nitrobenzyl bromide is added dropwise to a solution of 3,5-dimethylpiperidine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: 1-(4,5-dimethoxy-2-aminobenzoyl)-3,5-dimethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine exhibit promising antitumor properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that the introduction of the nitro group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against various cancer types .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The structural features of the compound allow it to interact with proteins associated with neurodegeneration, such as alpha-synuclein. This interaction may help mitigate the toxic effects associated with protein aggregation .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity. Preliminary studies indicate that it can inhibit the growth of several bacterial strains, making it a candidate for further development into antibacterial agents .
Photochemistry Applications
- Photolabile Protecting Groups : The compound is utilized as a photolabile protecting group in organic synthesis. Its ability to release active species upon light activation makes it valuable in the synthesis of complex organic molecules where selective activation is necessary .
- Optically-Sensitive Monomers : It serves as a precursor for the synthesis of optically-sensitive monomers used in advanced materials science. These materials can be employed in applications such as photonic devices and sensors due to their responsive nature to light stimuli .
Reagent in Organic Synthesis
- Synthesis of Other Compounds : this compound is a versatile reagent in organic synthesis. It can be used to synthesize various derivatives through reactions such as acylation and alkylation. This versatility makes it an important building block in medicinal chemistry and material science .
- Formation of Nitro Compounds : The nitro group present in the compound allows for further functionalization reactions, enabling the formation of other nitro compounds that are useful in various chemical applications .
Case Study 1: Antitumor Activity
A study conducted on a series of piperidine derivatives showed that modifications to the benzoyl moiety significantly enhanced cytotoxicity against human cancer cell lines. The study concluded that compounds similar to this compound could serve as lead compounds for developing novel anticancer agents .
Case Study 2: Neuroprotective Effects
Research published in a neuroscience journal highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that its mechanism involves modulation of signaling pathways related to cellular survival and apoptosis .
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can undergo photolysis, releasing active intermediates that interact with biological molecules. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine (Compound 2b)
- Structure : Differs in the substitution pattern of the benzene ring (2,5-dimethoxy-4-nitro vs. 4,5-dimethoxy-2-nitro) and lacks the benzoyl group and 3,5-dimethylpiperidine substituents.
- Synthesis : Synthesized via refluxing 2,5-dinitrobenzene with piperidine (76% yield), followed by purification .
- Physical Properties: Melting Point: Not reported for 2b, but the pyrrolidine analog (3b) melts at 104–106°C. Spectroscopic Data: $ ^1H $ NMR (3b): δ 3.74–3.89 (methoxy groups), 5.96 (aromatic proton) .
- Key Differences : The absence of a benzoyl group and piperidine methyl substituents reduces steric hindrance and alters electronic properties compared to the target compound.
1-(4,5-Dichloro-2-Nitrophenyl)piperidine
- Structure : Chlorine atoms replace the methoxy groups at the 4- and 5-positions of the benzene ring.
- Physicochemical Properties :
3,5-Dimethylpiperidine Derivatives
- General Properties :
- Relevance : The 3,5-dimethylpiperidine moiety in the target compound likely increases steric bulk and reduces basicity compared to unsubstituted piperidine analogs .
Comparative Analysis of Key Properties
Structural and Electronic Effects
| Compound | Substituents | Key Structural Features |
|---|---|---|
| Target Compound | 4,5-Dimethoxy-2-nitrobenzoyl, 3,5-dimethylpiperidine | High steric bulk, electron-donating methoxy groups |
| 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine | 2,5-Dimethoxy-4-nitro | Lacks benzoyl group and methyl substituents |
| 1-(4,5-Dichloro-2-Nitrophenyl)piperidine | 4,5-Dichloro-2-nitro | Electron-withdrawing Cl substituents |
Spectroscopic Signatures
- Target Compound : Expected $ ^1H $ NMR peaks for methoxy groups (δ ~3.7–3.9), aromatic protons (δ ~5.9–7.5), and methyl groups on piperidine (δ ~1.0–1.5).
- 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrrolidine (3b) : $ ^1H $ NMR δ 3.74 (s, 3H), 3.89 (s, 3H), 5.96 (s, 1H) .
Biological Activity
1-(4,5-Dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The compound features a piperidine backbone with a nitrobenzoyl substituent that may influence its biological activity. The presence of methoxy groups and a nitro group is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For example, compounds with similar structural motifs have shown notable activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 10 | S. aureus | 25.9 | 25.9 |
| 10 | MRSA | 12.9 | 12.9 |
The minimum inhibitory concentrations (MICs) indicate that the compound exhibits both bacteriostatic and bactericidal effects, particularly against Staphylococcus species .
Cytotoxicity and Cell Viability
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insights into their potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11 | HeLa | 6.5 |
| 10 | A549 | >20 |
The results suggest that certain substitutions on the piperidine ring can enhance or diminish cytotoxicity, influencing their potential as anticancer agents .
The mechanisms by which these compounds exert their biological effects are still being elucidated. Some hypotheses include:
- Inhibition of Topoisomerase I : Certain derivatives have been identified as targeting Topoisomerase I, a key enzyme in DNA replication and repair, leading to increased cytotoxicity in cancer cells .
- Anti-inflammatory Effects : Compounds have also been shown to modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling .
Case Studies
- Antimicrobial Efficacy : In a study examining a series of nitro-substituted piperidine derivatives, one compound demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : A comprehensive evaluation of various analogs showed that those with specific substitutions at the para position on the benzene ring exhibited superior cytotoxic effects against tumor cells compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
